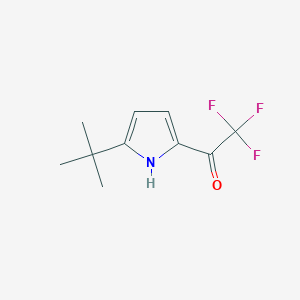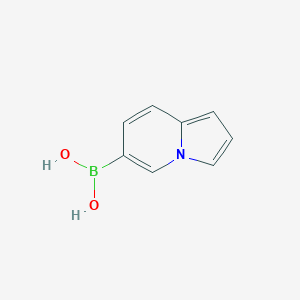
Indolizin-6-ylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indolizin-6-ylboronic acid is a boronic acid derivative of indolizine, a nitrogen-containing heterocyclic compound. Indolizine itself is known for its biological significance and is a precursor to various indolizidine alkaloids. The boronic acid functionality in this compound makes it a valuable compound in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of indolizin-6-ylboronic acid typically involves the borylation of indolizine derivativesThe reaction conditions often include the use of a base such as potassium acetate and a boron reagent like bis(pinacolato)diboron .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: Indolizin-6-ylboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to its corresponding alcohol.
Substitution: The boronic acid group can participate in nucleophilic substitution reactions, particularly in Suzuki-Miyaura cross-coupling.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Alcohols.
Substitution: Biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals.
Applications De Recherche Scientifique
Indolizin-6-ylboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in cross-coupling reactions.
Biology: Investigated for its potential as a bioactive compound, including its role in enzyme inhibition and receptor binding.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials, including polymers and electronic devices .
Mécanisme D'action
The mechanism of action of indolizin-6-ylboronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a potent inhibitor of enzymes such as proteases and kinases. The indolizine core can also interact with biological receptors, contributing to its bioactivity .
Comparaison Avec Des Composés Similaires
- Indole-6-boronic acid
- Indole-3-boronic acid
- Pyridine-2-boronic acid
Comparison: Indolizin-6-ylboronic acid is unique due to its indolizine core, which provides distinct electronic and steric properties compared to other boronic acids. This uniqueness makes it particularly effective in certain cross-coupling reactions and bioactive applications .
Propriétés
Formule moléculaire |
C8H8BNO2 |
|---|---|
Poids moléculaire |
160.97 g/mol |
Nom IUPAC |
indolizin-6-ylboronic acid |
InChI |
InChI=1S/C8H8BNO2/c11-9(12)7-3-4-8-2-1-5-10(8)6-7/h1-6,11-12H |
Clé InChI |
IYSYHQHSYWHFHF-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CN2C=CC=C2C=C1)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



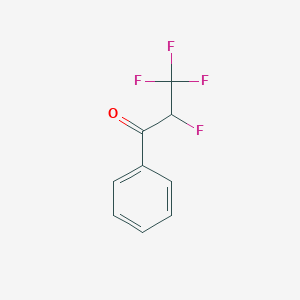

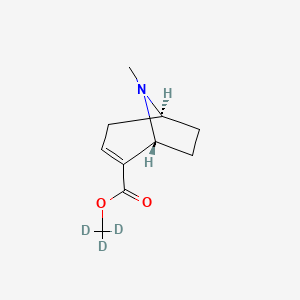
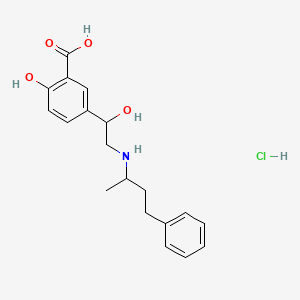
![N-[(1R)-1-(3-bromophenyl)ethyl]prop-2-yn-1-amine;hydrochloride](/img/structure/B13425247.png)
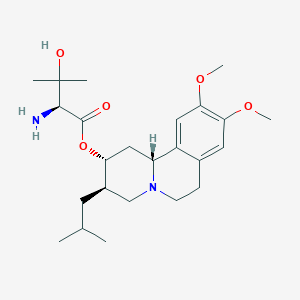

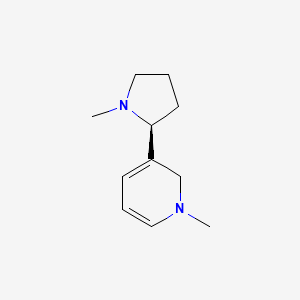
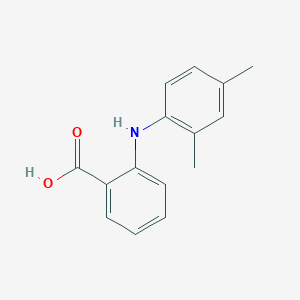
![Trisodium;12-[2,3-bis(11-carboxylatoundecanoyloxy)propoxy]-12-oxododecanoate](/img/structure/B13425270.png)

